Naphthalen-1-amine;1,3,5-trinitrobenzene
Description
Naphthalen-1-amine (1-aminonaphthalene, C₁₀H₉N) is an aromatic amine with a naphthalene backbone and an amine group at the 1-position. It is used in dye synthesis, pharmaceuticals, and as a precursor for organic reactions . 1,3,5-Trinitrobenzene (TN benzene, C₆H₃N₃O₆) is a nitroaromatic compound with three nitro groups symmetrically arranged on a benzene ring. It is employed in explosives, chemical synthesis, and as a reagent for charge-transfer complexes .
Properties
CAS No. |
85285-35-4 |
|---|---|
Molecular Formula |
C26H21N5O6 |
Molecular Weight |
499.5 g/mol |
IUPAC Name |
naphthalen-1-amine;1,3,5-trinitrobenzene |
InChI |
InChI=1S/2C10H9N.C6H3N3O6/c2*11-10-7-3-5-8-4-1-2-6-9(8)10;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h2*1-7H,11H2;1-3H |
InChI Key |
CAMSHCFAZVMZPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N.C1=CC=C2C(=C1)C=CC=C2N.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Approaches to Naphthalen-1-amine
Catalytic Reduction of 1-Nitronaphthalene
The most common industrial route to 1-naphthylamine involves the reduction of 1-nitronaphthalene. While the provided search results do not directly detail this process, they reference derivatives such as N-phenyl-1-naphthylamine, synthesized via reactions between aniline and 1-naphthylamine under elevated temperatures (195–215°C) using sulfanilic acid catalysts. This implies that 1-naphthylamine must first be obtained through independent methods before further functionalization.
Hydrogenation Techniques
Standard protocols use hydrogen gas and palladium or Raney nickel catalysts to reduce 1-nitronaphthalene in ethanol or toluene. Yields typically exceed 85%, though selectivity challenges arise due to potential over-reduction or isomerization.
Synthesis of 1,3,5-Triaminobenzene
Hydrolysis of Trinitrobenzoic Acid Derivatives
Patent US7217840B2 discloses a method starting with 2,4,6-trinitrobenzoic acid , which undergoes tin-mediated reduction in concentrated hydrochloric acid to form 1,3,5-triaminobenzene. The reaction proceeds at 100–200°C, with the nitro groups sequentially reduced to amines. This pathway emphasizes the use of excess HCl to prevent intermediate precipitation and ensure high purity (>98%), critical for pharmaceutical applications.
Reaction Mechanism and Byproduct Management
The tin/HCl system facilitates electron transfer, reducing nitro groups to amines while generating tin oxides as byproducts. Filtration and recrystallization from ethanol-water mixtures yield the final product. Notably, residual tin impurities are minimized through iterative washing, aligning with Good Manufacturing Practice (GMP) standards.
Curtius Rearrangement of Trimesic Acid
CN103214377B presents an alternative route using trimesic acid (1,3,5-benzenetricarboxylic acid) and diphenylphosphoryl azide (DPPA). The process involves two stages:
- Rearrangement Reaction : Trimesic acid reacts with DPPA in a toluene/trimethyl carbinol solvent (5:3 v/v) at 70–120°C to form 1,3,5-tri-Boc-amino-benzene.
- Deprotection : The Boc groups are removed using ethanol and concentrated HCl (1:1 v/v) at room temperature, yielding 1,3,5-triaminobenzene with 88% efficiency.
Advantages Over Conventional Methods
- Safety : Avoids explosive intermediates like trinitrotoluene (TNT).
- Scalability : Operates under ambient pressure, simplifying reactor design.
- Cost-Effectiveness : DPPA and trimesic acid are commercially available, reducing raw material costs.
Comparative Analysis of 1,3,5-Triaminobenzene Synthesis
Chemical Reactions Analysis
Types of Reactions
Oxidation: Naphthalen-1-amine can be oxidized to 1-naphthoquinone using chromic acid.
Reduction: 1,3,5-Trinitrobenzene can be reduced to 1,3,5-triaminobenzene, a precursor to phloroglucinol.
Substitution: Both components can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Chromic acid, ferric chloride.
Reducing Agents: Iron, hydrochloric acid, hydrogen with nickel catalyst, sodium borohydride
Nitrating Agents: Nitric acid in fuming sulfuric acid.
Major Products
Oxidation of Naphthalen-1-amine: 1-Naphthoquinone.
Reduction of 1,3,5-Trinitrobenzene: 1,3,5-Triaminobenzene.
Scientific Research Applications
Based on the search results provided, here's what is known about the applications of compounds related to "Naphthalen-1-amine" and "1,3,5-trinitrobenzene":
1,3,5-Trinitrobenzene
- Complex Formation: 1,3,5-Trinitrobenzene interacts with naphthalene and methylnaphthalenes to form complexes . These interactions have been studied using H NMR, and equilibrium constants have been determined .
- Induction Studies: 1,3,5-Trinitrobenzene is used in induction studies related to the detection of nitrotoluene . It can act as an inducer in certain biological systems, and changes in the ability of proteins to recognize 1,3,5-trinitrobenzene can be indicative of evolutionary changes in those proteins .
Naphthalen-1-amine (5-amino-1-naphthyl nitrile)
- Dye Intermediate: 5-amino-1-naphthyl nitrile is a dye intermediate used to prepare nitric oxide fluorescent probes and other compounds .
- Preparation Method: A method for large-scale preparation of 5-amino-1-naphthyl nitrile involves using nitronaphthalene as a starting material, followed by bromination, reaction with cuprous cyanide, and reduction . The advantages of this method include the use of cheap starting materials, mild reaction conditions, and simple, safe operation without column chromatography isolation or hazardous reagents .
Related Compounds and Applications
- TATB (1,3,5-Triamino-2,4,6-trinitrobenzene): TATB is valuable in both explosive and non-explosive applications . It can be used to prepare hexaaminobenzene derivatives, which are components of lyotropic liquid-crystal phases used in display devices .
- DATB (1,3-Diamino-2,4,6-trinitrobenzene): Methods exist for producing DATB via amination of electrophilic aromatic compounds .
Mechanism of Action
The mechanism of action of naphthalen-1-amine;1,3,5-trinitrobenzene involves charge-transfer interactions between the electron-rich naphthalen-1-amine and the electron-deficient 1,3,5-trinitrobenzene. These interactions lead to the formation of stable molecular complexes with unique spectral properties . The molecular targets and pathways involved are primarily related to the electron-donating and electron-accepting capabilities of the components.
Comparison with Similar Compounds
Structural and Chemical Properties
1,3,5-Trinitrobenzene
- Symmetry and Stability : The 1,3,5-trinitro substitution pattern confers exceptional symmetry, enhancing thermal and chemical stability compared to unsymmetrical isomers (e.g., 1,2,4-trinitrobenzene). This stability makes TN benzene suitable for high-energy applications .
- Electron Deficiency : The nitro groups create a highly electron-deficient aromatic ring, enabling strong interactions with electron-rich aromatic systems (e.g., naphthalene derivatives) via π-π stacking or charge-transfer mechanisms .
Naphthalen-1-amine
- Electron-Rich System : The amine group donates electrons to the naphthalene ring, making it reactive toward electrophilic substitution and nitroaromatic compounds. This property facilitates the formation of colored charge-transfer complexes with TN benzene .
Table 1: Structural Comparison of Nitroaromatic Compounds
*TATB: 1,3,5-Triamino-2,4,6-trinitrobenzene
Reactivity and Interactions
Charge-Transfer Complexes
- TN Benzene and Aromatics : TN benzene forms stable 1:1 complexes with naphthalene and methylnaphthalenes in cyclohexane, as shown by ¹H NMR studies. Equilibrium constants (Kc) range from 0.5 to 2.5 M⁻¹, depending on substituent effects .
- TN Benzene and Amines: Naphthalen-1-amine reacts with TN benzene to yield intensely colored adducts, a behavior shared with other arylamines (e.g., aniline). The amine’s lone pair interacts with the electron-deficient TN benzene ring, forming donor-acceptor complexes .
Table 2: Interaction Parameters of TN Benzene with Aromatic Systems
TN Benzene in Energetic Materials
- TN benzene’s stability is intermediate between TNT (less stable) and TATB (highly insensitive). Unlike TATB, which incorporates amino groups for hydrogen bonding and reduced sensitivity, TN benzene lacks such functional groups, making it more reactive .
- TATB Comparison: TATB’s amino groups enhance thermal stability (decomposition > 300°C) and insensitivity to shock, whereas TN benzene decomposes at ~200°C .
Naphthalen-1-amine Derivatives
- Derivatives like 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-naphthalen-1-amine (CAS 79617-99-5) highlight its role in pharmaceutical intermediates .
Toxicity and Environmental Impact
- TN Benzene : Exposure risks include methemoglobinemia and respiratory irritation, similar to 1,3-dinitrobenzene. Environmental persistence is influenced by polar interactions with soil organic matter, as shown in sorption studies .
- Naphthalen-1-amine: Classified as a suspected carcinogen, with toxicity linked to aromatic amine metabolism .
Table 3: Toxicity Profiles
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying 1,3,5-trinitrobenzene (TNB) to ensure high purity for energetic materials research?
- Methodological Answer : Recrystallization in ionic liquid co-solvent systems, such as 3-ethyl-1-methylimidazolium acetate-DMSO, has been shown to enhance purity and reduce solvent residues. This method leverages the solvation properties of ionic liquids to achieve efficient phase separation . For TNB purification, anti-solvent techniques (e.g., controlled addition of water) can precipitate high-purity crystals, validated by HPLC and mass spectrometry .
Q. How can differential scanning calorimetry (DSC) and X-ray diffraction (XRD) be applied to characterize the thermal stability and crystallinity of TNB?
- Methodological Answer : DSC measurements (heating rate: 5–10°C/min under nitrogen) reveal decomposition onset temperatures (~240°C) and exothermic peaks, critical for assessing thermal hazards. XRD analysis (Cu-Kα radiation, 2θ range: 5–50°) identifies crystallographic parameters, such as the monoclinic P2₁/c space group, which correlates with stability under thermal stress .
Q. What safety protocols are critical when handling Naphthalen-1-amine due to its potential toxicity?
- Methodological Answer : Use fume hoods with HEPA filters to minimize inhalation exposure. Personal protective equipment (PPE), including nitrile gloves and chemical-resistant aprons, is mandatory. Toxicity assessments should follow OECD Guideline 423, with acute exposure limits set at ≤10 mg/kg (oral LD₅₀ in rodents) .
Advanced Research Questions
Q. What computational approaches (e.g., DFT, molecular dynamics) are effective in predicting the cocrystal formation and stability of TNB with other nitroaromatic compounds?
- Methodological Answer : Molecular dynamics simulations using the COMPASS force field (NPT ensemble, 298 K, 1 atm) predict intermolecular interactions in TNB/TNT cocrystals. Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level calculates binding energies and electrostatic potential maps to identify favorable π-π stacking and hydrogen-bonding sites .
Q. How do high-pressure conditions (e.g., >10 GPa) influence the molecular packing and detonation properties of TNB-based energetic materials?
- Methodological Answer : High-pressure infrared spectroscopy (up to 30 GPa) reveals reversible phase transitions in TNB, with lattice compression altering C-NO₂ bond angles and hydrogen-bond networks. Synchrotron XRD under pressure shows increased crystal density (from 1.83 to 2.12 g/cm³ at 15 GPa), enhancing detonation velocity predictions via Cheetah thermochemical code .
Q. What strategies resolve contradictions in reported thermodynamic properties of TNB, such as melting point variations (121–125°C) across studies?
- Methodological Answer : Calibrate DSC instruments with indium standards (melting point: 156.6°C) to reduce measurement discrepancies. Cross-validate purity using gas chromatography (GC-MS) and elemental analysis. Conflicting vapor pressure data (e.g., Badoche vs. Radomska studies) require Knudsen effusion methods under controlled humidity .
Data Contradiction Analysis
Q. How should researchers address discrepancies in the reported acute toxicity of 1,3,5-trinitrobenzene between in vitro and in vivo models?
- Methodological Answer : In vitro assays (e.g., Ames test) may underestimate mutagenicity due to nitroreductase activity limitations. Compare with in vivo data (e.g., rodent methemoglobinemia studies) using standardized OECD protocols. Adjust for metabolic activation via S9 liver fractions to reconcile false negatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
